1-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .
Molecular Structure Analysis
The molecular structure of related compounds has been determined by X-ray diffraction analysis . The geometric data are very close to the DFT calculated results for the optimized structure .
Chemical Reactions Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing a series of derivatives of this compound, including salts and esters, to study their chemical properties and potential applications. For example, Safonov et al. (2017) synthesized salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids by interacting with various organic and inorganic bases, aiming to create novel compounds for further pharmacological screening (Safonov, Panasenko, & Knysh, 2017).
Pharmacological Activities
Several studies have explored the pharmacological potential of derivatives of this compound. For instance, antileishmanial activities have been evaluated for 4-amino-1,2,4-triazole derivatives, showing promising results against Leishmania infantum promastigotes, highlighting the potential for developing new treatments for leishmaniasis (Süleymanoğlu et al., 2017).
Structural Analysis and Characterization
Research has also been conducted on the structural analysis of these compounds. For example, the crystal structure of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate was determined to provide insights into the molecular structure and potential reactivity of these compounds, contributing to the understanding of their chemical behavior (Ünver & Tanak, 2018).
Antimicrobial Evaluation
The antimicrobial properties of derivatives have been assessed, with some compounds showing activity against various bacterial strains. This suggests the potential utility of these compounds in developing new antimicrobial agents (Pitucha et al., 2010).
Future Directions
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c12-8(13)7-5-11(10-9-7)4-6-2-1-3-14-6/h1-3,5H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPJPDDZGVNURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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